2,3-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
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Overview
Description
2,3-Dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is a complex organic compound with the molecular formula C17H15Cl2N5OS. This compound is notable for its unique structure, which combines a dichlorobenzaldehyde moiety with a triazole ring and a hydrazone linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2,3-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone typically involves multiple steps:
Starting Materials: The synthesis begins with 2,3-dichlorobenzaldehyde and 4-ethoxyphenyl hydrazine.
Formation of Hydrazone: The 2,3-dichlorobenzaldehyde reacts with 4-ethoxyphenyl hydrazine under acidic or basic conditions to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with thiourea to form the triazole ring, resulting in the final product.
Chemical Reactions Analysis
2,3-Dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or the aldehyde group.
Substitution: The dichlorobenzaldehyde moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical structure.
Industry: While not widely used industrially, it serves as a model compound in various chemical studies.
Mechanism of Action
The mechanism of action of 2,3-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. The triazole ring and the hydrazone linkage are thought to play crucial roles in its biological activity.
Comparison with Similar Compounds
Similar compounds include other dichlorobenzaldehyde derivatives and triazole-containing hydrazones. For example:
- 2,4-Dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
- 3,4-Dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
- 2,6-Dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
These compounds share similar structures but differ in the position of the chlorine atoms on the benzaldehyde ring, which can influence their chemical reactivity and biological activity.
Properties
CAS No. |
624725-74-2 |
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Molecular Formula |
C17H15Cl2N5OS |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
4-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-2-25-13-8-6-11(7-9-13)16-21-22-17(26)24(16)23-20-10-12-4-3-5-14(18)15(12)19/h3-10,23H,2H2,1H3,(H,22,26)/b20-10+ |
InChI Key |
FEOMJGHODDAYRQ-KEBDBYFISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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